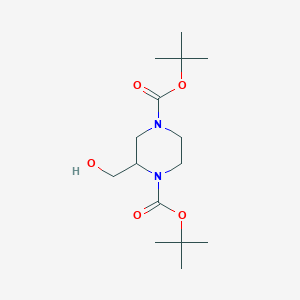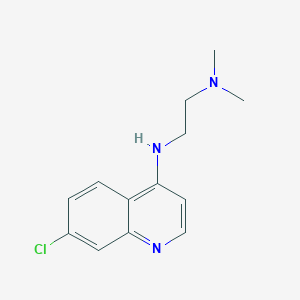
1,2-Ethanediamine, N'-(7-chloro-4-quinolinyl)-N,N-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Ethanediamine, N'-(7-chloro-4-quinolinyl)-N,N-dimethyl-, commonly known as CQEN, is a chemical compound that has been extensively studied for its potential applications in scientific research. CQEN is a quinoline derivative that has been shown to have a wide range of biological and pharmacological activities, making it a promising compound for use in various research fields.
作用機序
The mechanism of action of CQEN is not yet fully understood, but studies suggest that it may work by inhibiting the function of DNA topoisomerase II, an enzyme that is essential for DNA replication and repair. CQEN has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-tumor activity.
生化学的および生理学的効果
CQEN has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-tumor activity, CQEN has been shown to have anti-inflammatory and anti-microbial properties. It has also been shown to inhibit the growth of parasites, making it a potential treatment for diseases such as malaria.
実験室実験の利点と制限
One of the main advantages of using CQEN in lab experiments is its potency and specificity. CQEN has been shown to have potent anti-tumor activity against a wide range of cancer cell lines, making it a promising compound for use in cancer research. However, one of the limitations of using CQEN in lab experiments is its potential toxicity. Studies have shown that CQEN can be toxic to normal cells at high concentrations, which may limit its usefulness in certain applications.
将来の方向性
There are many potential future directions for research involving CQEN. One area of research involves the development of new anti-cancer agents based on the structure of CQEN. Researchers are also investigating the potential use of CQEN in combination with other anti-cancer agents to enhance its effectiveness. Additionally, there is ongoing research into the mechanism of action of CQEN, which may lead to the development of new therapies for cancer and other diseases.
合成法
CQEN can be synthesized using a variety of methods, including the condensation of 7-chloro-4-quinolinecarboxaldehyde with N,N-dimethylethylenediamine in the presence of a catalyst. The resulting product can be purified using a variety of techniques, including column chromatography and recrystallization.
科学的研究の応用
CQEN has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of CQEN as an anti-cancer agent. Studies have shown that CQEN has potent anti-tumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer.
特性
CAS番号 |
107415-26-9 |
|---|---|
製品名 |
1,2-Ethanediamine, N'-(7-chloro-4-quinolinyl)-N,N-dimethyl- |
分子式 |
C13H16ClN3 |
分子量 |
249.74 g/mol |
IUPAC名 |
N-(7-chloroquinolin-4-yl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C13H16ClN3/c1-17(2)8-7-16-12-5-6-15-13-9-10(14)3-4-11(12)13/h3-6,9H,7-8H2,1-2H3,(H,15,16) |
InChIキー |
YFSUTRPECZEFJM-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC1=C2C=CC(=CC2=NC=C1)Cl |
正規SMILES |
CN(C)CCNC1=C2C=CC(=CC2=NC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




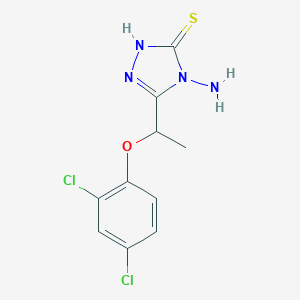
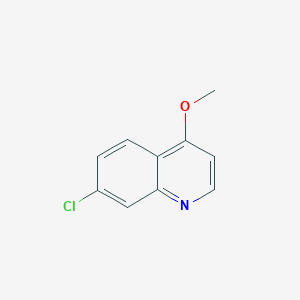
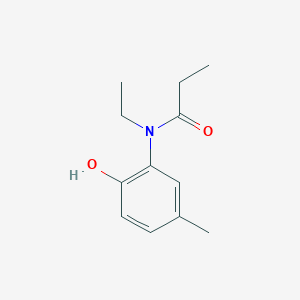
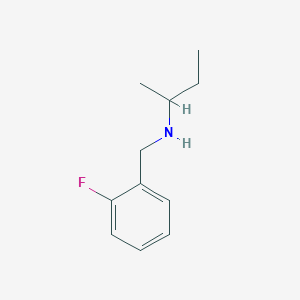
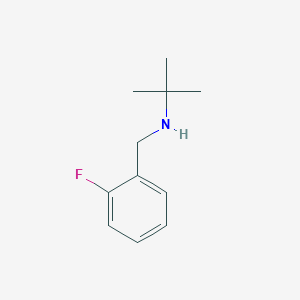
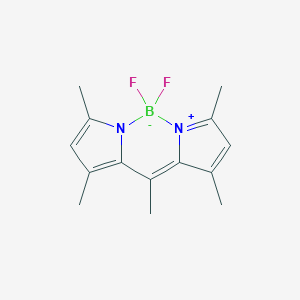
![N-[(4-methylsulfanylphenyl)methyl]ethanamine](/img/structure/B183778.png)
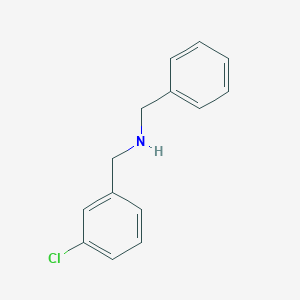
![N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B183782.png)

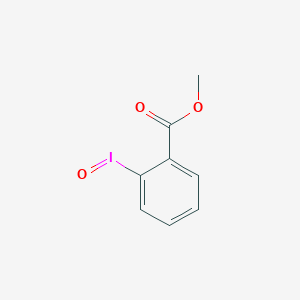
![N-[(3-methoxyphenyl)methyl]-2-methylpropan-2-amine](/img/structure/B183785.png)
